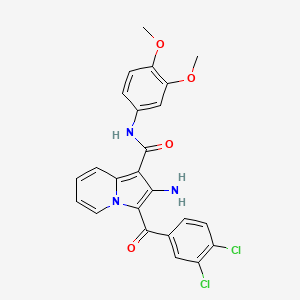![molecular formula C15H16N4O2S B2595500 2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide CAS No. 1047724-29-7](/img/structure/B2595500.png)
2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide (2-AMCB) is a small molecule that has been studied for its potential applications in a variety of scientific fields, including drug development, materials science, and biochemistry. 2-AMCB is a derivative of benzamide and is composed of an amide group, an amine group, and an aromatic ring. Its structure is similar to that of other amide-based compounds, such as benzoic acid, which is commonly used in organic synthesis. 2-AMCB has been studied for its potential to act as a catalyst or as a drug target.
Applications De Recherche Scientifique
Anticancer Activity
The thiazole ring present in this compound is a significant pharmacophore in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of 2-aminothiazole, which is structurally similar to our compound of interest, show promising results against various cancer cell lines. They work by interfering with the cell cycle and inducing apoptosis .
Antimicrobial Properties
This compound has been associated with potent antimicrobial activity. The synthesis of related 2-aminothiazole-based compounds has led to the development of new antibacterial agents. These compounds have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus , which are common culprits in infections .
Anti-inflammatory Uses
The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented. They act by modulating the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. The compound could be explored for similar applications due to its structural resemblance to these derivatives .
Antioxidant Effects
Compounds with a 2-aminothiazole core are known to exhibit antioxidant activities. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing oxidative damage to cells and tissues. This property is crucial in researching age-related diseases and neurodegenerative disorders .
Drug Delivery Systems
The compound’s ability to form Schiff bases makes it a candidate for creating novel drug delivery systems. For instance, coating magnetic nanoparticles with Schiff base derivatives enhances their antibacterial properties and opens up possibilities for targeted drug delivery applications .
Photophysical Investigations
Research into the photophysical properties of 2-aminothiazole derivatives, including compounds similar to our subject, has revealed their potential in developing new photodynamic therapy agents. These compounds can be activated by light to produce a therapeutic effect, particularly in cancer treatment .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Propriétés
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-21-11-8-6-10(7-9-11)17-15(22)19-18-14(20)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMVEXOURSLYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2595420.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2595421.png)
![4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2595425.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595429.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2595435.png)
![N-(2,4-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2595436.png)

![2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2595439.png)